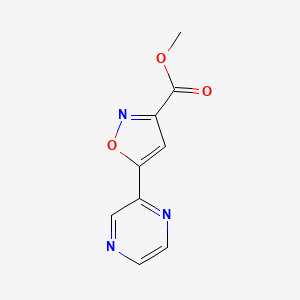

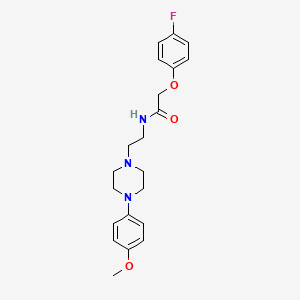

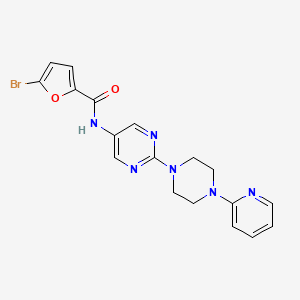

![molecular formula C14H14ClN5 B2722343 4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine CAS No. 2309447-00-3](/img/structure/B2722343.png)

4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine” is a chemical compound with the CAS Number: 2309447-00-3 . It has a molecular weight of 287.75 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClN5/c1-19-8-7-16-12(19)9-20(2)14-17-11-6-4-3-5-10(11)13(15)18-14/h3-8H,9H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H14ClN5. More detailed physical and chemical properties are not available in the current data.Scientific Research Applications

Multicomponent Reactions for Scaffold Construction

Quinazoline derivatives, including those related to the specified compound, have been synthesized through multicomponent reactions involving palladium-catalyzed processes. For example, a study described the preparation of thiazolo[3,2-a]benzimidazole-linked quinazoline scaffolds via a one-pot process, demonstrating an efficient method for constructing complex molecular architectures with potential biological activities (Keivanloo et al., 2018).

Cytotoxic Activities

Compounds structurally related to 4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine have been evaluated for their cytotoxic activities. For instance, 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives were synthesized, showing notable cytotoxic activities and serving as a lead for designing potent CDK inhibitors with anti-cancer properties (Vilchis-Reyes et al., 2010).

Histamine Receptor Antagonism

Quinazoline derivatives have also been investigated for their potential as histamine receptor inverse agonists, indicating their use in exploring therapeutic targets for inflammation and related diseases. A scaffold hopping approach led to the discovery of quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists, highlighting the versatility of quinazoline scaffolds in drug discovery (Smits et al., 2008).

Antihistaminic Agents

Further research into quinazolinone derivatives revealed their potential as H1-antihistaminic agents. Novel triazoloquinazolinones were synthesized and evaluated for in vivo H1-antihistaminic activity, showing significant protective effects against histamine-induced bronchospasm (Alagarsamy et al., 2008).

Chemopreventive Studies

Quinazoline derivatives have been studied for their chemopreventive properties against carcinogenesis induced by heterocyclic amine mutagens found in cooked meats. Such studies aim to identify and understand mechanisms of action for potential chemopreventive agents (Xu & Dashwood, 1999).

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-19-8-7-16-12(19)9-20(2)14-17-11-6-4-3-5-10(11)13(15)18-14/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORFFCDSKWGPRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN(C)C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

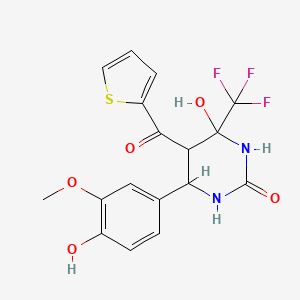

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)

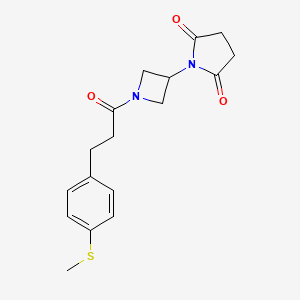

![1-Tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2722262.png)

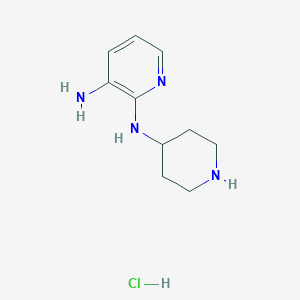

![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)